A Technical Guide to the Synthesis and Characterization of 2-(4-Ethylphenyl)azepane
A Technical Guide to the Synthesis and Characterization of 2-(4-Ethylphenyl)azepane
Abstract
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its conformational flexibility and three-dimensional character make it an attractive motif for exploring chemical space in drug discovery.[3][4] Specifically, 2-aryl substituted azepanes represent a critical subclass with demonstrated biological activities. This guide provides an in-depth, scientifically-grounded protocol for the synthesis and characterization of a representative analogue, 2-(4-Ethylphenyl)azepane. We will explore a robust and scalable synthetic strategy based on the nucleophilic addition of an organometallic reagent to a cyclic imine precursor. An alternative, classical approach via the Beckmann rearrangement is also discussed to provide a comparative perspective. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system. Comprehensive characterization methodologies, including NMR and mass spectrometry, are detailed to confirm structural integrity and purity.
Strategic Approach: Retrosynthetic Analysis and Pathway Selection
The construction of seven-membered rings like azepane presents unique synthetic challenges compared to their five- or six-membered counterparts. These challenges often stem from unfavorable cyclization kinetics and thermodynamics, which can lead to low yields and favor competing intermolecular side reactions, such as polymerization.[5][6] Therefore, the selection of a synthetic strategy must prioritize efficiency, reliability, and the availability of starting materials.
Two primary retrosynthetic disconnections for 2-(4-Ethylphenyl)azepane are considered:
-
C2-N Bond Disconnection (Amide Formation): This approach leads back to a substituted cyclohexanone oxime, implying a Beckmann rearrangement as the key ring-expanding step. This is a powerful and classic transformation for synthesizing lactams, which can then be reduced to the corresponding cyclic amine.[7][8]
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C2-Aryl Bond Disconnection (C-C Bond Formation): This disconnection points to a nucleophilic addition of a (4-ethylphenyl) anion equivalent to a C2-electrophilic azepane precursor. A Grignard reaction with a cyclic imine (3,4,5,6-tetrahydro-2H-azepine) is the most direct and practical embodiment of this strategy.[9][10]
For this guide, we will focus on the Grignard addition pathway for the detailed protocol.
Rationale for Selection: The Grignard approach offers superior convergence and atom economy. The key starting materials, ε-caprolactam (for the cyclic imine) and 1-bromo-4-ethylbenzene (for the Grignard reagent), are commercially available and inexpensive. This pathway involves a direct and high-yielding carbon-carbon bond formation at the target C2 position, minimizing the number of synthetic steps compared to the Beckmann rearrangement, which would require the prior synthesis of 2-(4-ethylphenyl)cyclohexanone.
Synthesis via Grignard Addition: A Detailed Protocol
This synthesis is a two-stage process: first, the preparation of the key cyclic imine intermediate from ε-caprolactam, and second, its reaction with the 4-ethylphenylmagnesium bromide Grignard reagent.
Overall Synthetic Workflow
The logical flow from commercially available starting materials to the final, characterized product is outlined below.
Caption: Workflow for the synthesis of 2-(4-Ethylphenyl)azepane.
Mechanistic Rationale
The key C-C bond-forming step is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the imine's C=N double bond. This reaction is irreversible and forms a stable magnesium-nitrogen salt. Subsequent acidic or aqueous workup hydrolyzes this salt to yield the final secondary amine product. Strict anhydrous conditions are paramount because Grignard reagents are potent bases that are readily quenched by protic sources, such as water.
Experimental Protocol
Materials and Reagents:
-
ε-Caprolactam
-
Lithium aluminum hydride (LiAlH₄) or similar reducing agent
-
1-Bromo-4-ethylbenzene
-
Magnesium turnings
-
Iodine (crystal, for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)
Step 1: Synthesis of 3,4,5,6-Tetrahydro-2H-azepine Causality: ε-Caprolactam, a cyclic amide, must be partially reduced to the cyclic imine. A powerful reducing agent like LiAlH₄ is typically required, though milder reagents can be used. The reaction must be carefully controlled to avoid over-reduction to the fully saturated azepane.
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend lithium aluminum hydride (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve ε-caprolactam (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude imine is often used directly in the next step without further purification due to its instability.[11]
Step 2: Synthesis of 2-(4-Ethylphenyl)azepane Causality: This step combines the nucleophilic Grignard reagent with the electrophilic imine. The reaction is performed at low temperature to control its exothermicity and improve selectivity.
-
In a separate flame-dried flask under nitrogen, place magnesium turnings (1.2 eq) and a small crystal of iodine.
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Add a small portion of a solution of 1-bromo-4-ethylbenzene (1.1 eq) in anhydrous THF. Gently warm the flask until the color of the iodine disappears, indicating the initiation of the Grignard reaction.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Dissolve the crude 3,4,5,6-tetrahydro-2H-azepine from Step 1 in anhydrous THF and add it dropwise to the Grignard solution.
-
After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product, a viscous oil, is purified by flash column chromatography on silica gel. Causality: Amines can exhibit tailing on silica gel due to interaction with acidic silanol groups. To mitigate this, a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol is typically added to the eluent.
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Eluent System: A gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc in Hex) containing 1% triethylamine.
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Monitoring: Fractions are collected and analyzed by TLC, visualizing with UV light and/or a potassium permanganate stain.
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Final Product: Pure fractions are combined and the solvent is removed under vacuum to afford 2-(4-Ethylphenyl)azepane as a pale yellow oil.
Alternative Route: The Beckmann Rearrangement
The Beckmann rearrangement is a classic and reliable method for ring expansion to form lactams.[12] While not detailed as the primary protocol, it stands as a robust alternative.
Caption: Beckmann rearrangement pathway to 2-(4-Ethylphenyl)azepane.
Mechanism and Rationale: The key step involves the acid-catalyzed rearrangement of an oxime derived from 2-(4-ethylphenyl)cyclohexanone.[7][8] The group positioned anti (trans) to the hydroxyl group on the oxime nitrogen migrates. This stereospecificity means that the E/Z isomer ratio of the oxime intermediate can influence the product distribution. The resulting N-substituted ε-caprolactam is then reduced using a strong reducing agent like LiAlH₄ to yield the target azepane.
Physicochemical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(4-Ethylphenyl)azepane.[1][13]
Predicted Spectroscopic Data
The following tables summarize the expected data from key analytical techniques based on the target structure (C₁₄H₂₁N, Molecular Weight: 203.33 g/mol ).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.25 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to ethyl) | Aromatic protons adjacent to the azepane ring. |
| ~7.15 | d, J ≈ 8 Hz | 2H | Ar-H (meta to ethyl) | Aromatic protons adjacent to the ethyl group. |
| ~3.80 | dd | 1H | H-2 (methine) | Proton at the stereocenter, coupled to adjacent CH₂ group. |
| ~2.90 - 3.10 | m | 2H | H-7 (CH₂) | Methylene group adjacent to the nitrogen. |
| ~2.65 | q, J ≈ 7.6 Hz | 2H | Ar-CH₂-CH₃ | Ethyl group methylene, split by the methyl group. |
| ~1.50 - 1.90 | m | 8H | H-3, H-4, H-5, H-6 (CH₂) | Overlapping multiplets of the azepane ring protons. |
| ~1.23 | t, J ≈ 7.6 Hz | 3H | Ar-CH₂-CH₃ | Ethyl group methyl, split by the methylene group. |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~143.0 | Ar-C (quaternary) | Aromatic carbon attached to the ethyl group. |
| ~141.5 | Ar-C (quaternary) | Aromatic carbon attached to the azepane ring. |
| ~128.0 | Ar-CH | Aromatic carbons ortho to the ethyl group. |
| ~127.5 | Ar-CH | Aromatic carbons meta to the ethyl group. |
| ~65.0 | C-2 (methine) | Carbon of the stereocenter. |
| ~48.0 | C-7 (CH₂) | Methylene carbon adjacent to nitrogen. |
| ~38.0 | C-3 (CH₂) | Aliphatic ring carbon. |
| ~30.0 | C-5 (CH₂) | Aliphatic ring carbon. |
| ~28.5 | Ar-CH₂-CH₃ | Ethyl group methylene. |
| ~27.0 | C-4 (CH₂) | Aliphatic ring carbon. |
| ~26.5 | C-6 (CH₂) | Aliphatic ring carbon. |
| ~15.5 | Ar-CH₂-CH₃ | Ethyl group methyl. |
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 203 | [M]⁺ | Molecular ion peak. |
| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 174 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation for ethylbenzenes. |
| 104 | [C₈H₈]⁺ | Fragment corresponding to ethylbenzene radical cation via rearrangement. |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of the 4-ethylphenyl group, retaining the azepane ring fragment. |
Chromatographic Purity Assessment
-
Thin Layer Chromatography (TLC): A single spot should be observed using an appropriate solvent system (e.g., 15% Ethyl Acetate / 84% Hexane / 1% Triethylamine) and visualized under UV light (254 nm) and with a chemical stain (e.g., KMnO₄). The Rƒ value serves as a benchmark for purity.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and confirms the molecular weight of the main component.
-
High-Performance Liquid Chromatography (HPLC): Can be used for high-resolution purity analysis, often with a UV detector set to monitor the aromatic chromophore.
Conclusion
This guide has presented a comprehensive and technically detailed framework for the synthesis and characterization of 2-(4-Ethylphenyl)azepane. The selected primary route, involving the Grignard addition to a cyclic imine, represents an efficient and scalable method that leverages readily accessible starting materials. The discussion of the underlying chemical principles and the inclusion of an alternative synthetic strategy provide researchers with the necessary context to adapt and troubleshoot these procedures. The predicted analytical data serve as a crucial reference for the structural verification and purity assessment of the final compound, ensuring a high degree of scientific integrity for subsequent research and development applications.
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